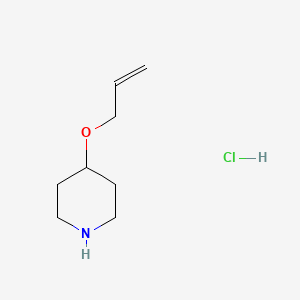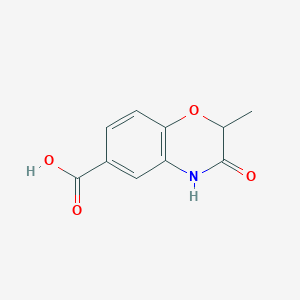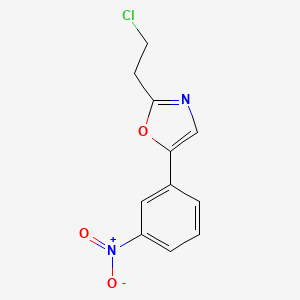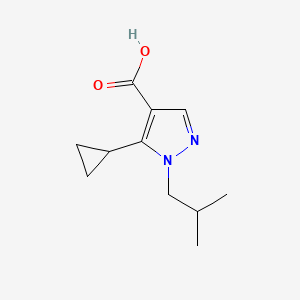
4-(Allyloxy)piperidine hydrochloride
Descripción general
Descripción
4-(Allyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 956324-63-3 . It has a molecular weight of 177.67 .
Synthesis Analysis
The synthesis of piperidine derivatives, which would include 4-(Allyloxy)piperidine hydrochloride, has been extensively studied . A variety of methods have been developed, including the N-heterocyclization of primary amines with diols , and the use of palladium and rhodium hydrogenation .Molecular Structure Analysis
The molecular formula of 4-(Allyloxy)piperidine hydrochloride is C8H16ClNO . The InChI code is 1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
- The study by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, highlighting the detailed characterization of its crystal structure through X-ray diffraction and other analytical methods. This research underscores the importance of structural analysis in understanding the properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacology and Drug Design
- Palkowitz et al. (1997) discovered and synthesized a novel, highly potent selective estrogen receptor modulator (SERM) based on a piperidine derivative, showcasing the potential of piperidine compounds in developing therapeutics targeting estrogen receptors. This research indicates the relevance of piperidine derivatives in creating drugs with specific receptor selectivity (Palkowitz et al., 1997).
Organic Chemistry and Chemical Reactions
- Einhorn, Einhorn, Ratajczak, and Pierre (1996) presented an efficient method for the selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, demonstrating the utility of piperidine derivatives in organic synthesis. This work highlights the versatility of piperidine-based catalysts in chemoselective transformations (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Anti-inflammatory and Neuroprotective Effects
- Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized and tested 4,5-disubstituted-thiazolyl amides derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine as anti-inflammatory agents. Their findings suggest the potential of piperidine derivatives in the development of new anti-inflammatory and antioxidant agents (Geronikaki et al., 2003).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of novel piperidine derivatives for their anti-acetylcholinesterase activity by Sugimoto et al. (1990) further illustrate the pharmaceutical potential of piperidine compounds, especially in the context of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
4-prop-2-enoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSPMDGTUJSSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)


![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)




